LogP and Physicochemical Profile: Differentiating Methyl (4-methyl-1,3-thiazol-2-yl)acetate from Ethyl Ester Analogs
Methyl (4-methyl-1,3-thiazol-2-yl)acetate possesses a calculated LogP value of 1.167 and a polar surface area (PSA) of 67.43 Ų . This physicochemical profile directly influences its solubility, membrane permeability, and chromatographic behavior. While quantitative LogP data for the direct comparator, ethyl 4-methylthiazole-2-acetate (CAS 51221-43-3), is not readily available in a single source, the addition of a methylene unit (-CH₂-) is a well-established structural modification that typically increases LogP by approximately 0.5 units. This estimated difference is significant in drug design and synthesis. For procurement, this means that Methyl (4-methyl-1,3-thiazol-2-yl)acetate is the more polar, less lipophilic option compared to its ethyl ester analog, which can be critical for aqueous reactions or when lower lipophilicity is required to avoid off-target effects or solubility issues .
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 1.167 |
| Comparator Or Baseline | Ethyl 4-methylthiazole-2-acetate (estimated) |
| Quantified Difference | Target compound is approximately 0.5 LogP units lower (estimated) |
| Conditions | Computational prediction (ChemSrc) |
Why This Matters
The lower lipophilicity of the methyl ester directly impacts its solubility and permeability, making it a distinct and critical choice over the ethyl ester for specific reaction conditions or for fine-tuning ADME properties in a lead compound.
